molecular formula C27H23Cl2N3O4S B11093459 ethyl 4-({(2Z)-3-(2-chlorobenzyl)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

ethyl 4-({(2Z)-3-(2-chlorobenzyl)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

Cat. No.: B11093459
M. Wt: 556.5 g/mol
InChI Key: CFQIBWHCZPIQQG-UHFFFAOYSA-N
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Description

Ethyl 4-({(2Z)-3-(2-chlorobenzyl)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that includes a thiazinan ring, chlorobenzyl, and chlorophenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({(2Z)-3-(2-chlorobenzyl)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate typically involves multiple steps:

    Formation of the Thiazinan Ring: The initial step involves the formation of the thiazinan ring through a cyclization reaction. This can be achieved by reacting appropriate precursors under controlled conditions.

    Introduction of Chlorobenzyl and Chlorophenyl Groups: The chlorobenzyl and chlorophenyl groups are introduced through substitution reactions. These reactions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product. This step may involve the use of coupling agents and specific reaction conditions to achieve the desired configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({(2Z)-3-(2-chlorobenzyl)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-({(2Z)-3-(2-chlorobenzyl)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be explored for the development of new materials with specific functionalities.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of ethyl 4-({(2Z)-3-(2-chlorobenzyl)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((2-chlorobenzyl)oxy)benzoate
  • Ethyl 4-({2-[(2-chlorobenzoyl)amino]benzoyl}amino)benzoate

Uniqueness

Ethyl 4-({(2Z)-3-(2-chlorobenzyl)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is unique due to its specific combination of functional groups and ring structures. This uniqueness may confer specific properties and reactivity that are not observed in similar compounds, making it a valuable subject for further research and application development.

Properties

Molecular Formula

C27H23Cl2N3O4S

Molecular Weight

556.5 g/mol

IUPAC Name

ethyl 4-[[6-[(4-chlorophenyl)carbamoyl]-3-[(2-chlorophenyl)methyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C27H23Cl2N3O4S/c1-2-36-26(35)17-7-11-21(12-8-17)31-27-32(16-18-5-3-4-6-22(18)29)24(33)15-23(37-27)25(34)30-20-13-9-19(28)10-14-20/h3-14,23H,2,15-16H2,1H3,(H,30,34)

InChI Key

CFQIBWHCZPIQQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CC=C4Cl

Origin of Product

United States

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